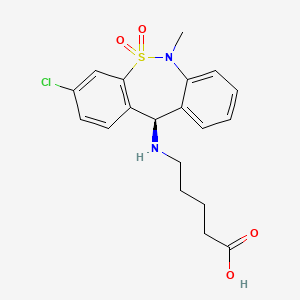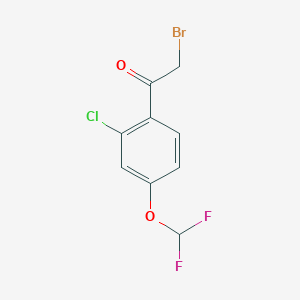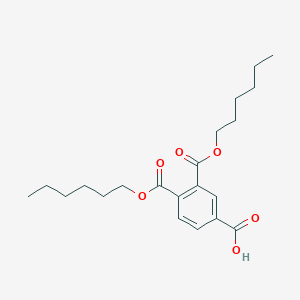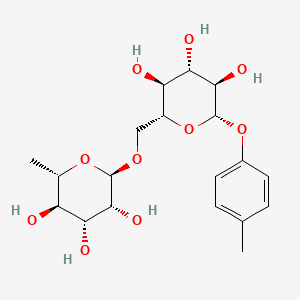
3-Bromo-6-chloro-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to an aniline ring. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-iodoaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:
Bromination: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloro-2-iodoaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the aniline ring.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acetic anhydride are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines .
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-2-iodoaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-2-iodoaniline involves its interaction with specific molecular targets and pathways. The halogen atoms on the aniline ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoaniline: Similar structure but lacks the bromine and chlorine atoms.
3-Bromo-6-chloropyridine-2-carbonitrile: Contains bromine and chlorine but has a pyridine ring instead of an aniline ring.
Uniqueness
3-Bromo-6-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H4BrClIN |
|---|---|
Peso molecular |
332.36 g/mol |
Nombre IUPAC |
3-bromo-6-chloro-2-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 |
Clave InChI |
XEMKRAJKRIMFCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)N)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)








![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)



